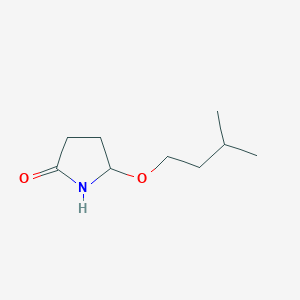

5-(3-Methylbutoxy) pyrrolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

5-(3-methylbutoxy)pyrrolidin-2-one |

InChI |

InChI=1S/C9H17NO2/c1-7(2)5-6-12-9-4-3-8(11)10-9/h7,9H,3-6H2,1-2H3,(H,10,11) |

InChI Key |

KLVVETOTMMTDBI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC1CCC(=O)N1 |

Origin of Product |

United States |

Contextualization Within the Broader Field of Pyrrolidinone Chemistry

The pyrrolidinone core, a five-membered lactam, is a privileged scaffold in medicinal chemistry and materials science. Current time information in Winnipeg, CA. This heterocyclic ring system is a cornerstone in the development of a wide array of biologically active agents, demonstrating properties that span from nootropic (cognitive enhancing) to anticancer and antimicrobial activities. nuph.edu.uanih.gov The versatility of the pyrrolidinone structure allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties.

Derivatives of pyrrolidin-2-one have been the subject of intensive research for decades, leading to the development of numerous compounds with diverse applications. nuph.edu.ua The substitution at various positions on the pyrrolidinone ring can dramatically influence the molecule's activity. For instance, substitutions at the N-1, C-3, C-4, and C-5 positions have all been explored to modulate the therapeutic effects of these compounds.

The introduction of an alkoxy group at the C-5 position, as seen in 5-(3-Methylbutoxy)pyrrolidin-2-one, is a key area of interest. This modification has the potential to influence the compound's lipophilicity, membrane permeability, and metabolic stability, which are all critical parameters for its potential biological activity.

Rationale for Academic Investigation of 5 3 Methylbutoxy Pyrrolidin 2 One

While direct research on 5-(3-Methylbutoxy)pyrrolidin-2-one is limited, the rationale for its academic investigation is strongly supported by the well-established biological activities of structurally related 5-alkoxy-pyrrolidin-2-ones and other pyrrolidinone derivatives. The primary impetus for studying this compound lies in the exploration of its potential as a novel therapeutic agent.

A plausible synthetic route for 5-alkoxy-pyrrolidin-2-ones involves the acid-catalyzed etherification of 5-hydroxypyrrolidin-2-one (B122266) with the corresponding alcohol. For instance, the synthesis of 5-n-hexyloxy-pyrrolidin-2-one is achieved by reacting 5-hydroxy-pyrrolidin-2-one with n-hexanol in the presence of an acid catalyst. prepchem.com A similar approach could likely be employed for the synthesis of 5-(3-Methylbutoxy)pyrrolidin-2-one using 3-methylbutanol.

The investigation into the biological activities of new pyrrolidinone derivatives is a vibrant area of research. Studies on various substituted pyrrolidin-2-ones have demonstrated their potential as anticancer and antimicrobial agents. nih.gov The structural modifications on the pyrrolidinone ring have been shown to be crucial for their cytotoxic and antimicrobial efficacy.

Furthermore, the pyrrolidinone scaffold is a well-known pharmacophore for nootropic agents. nuph.edu.ua The exploration of novel derivatives, such as 5-(3-Methylbutoxy)pyrrolidin-2-one, is a logical progression in the quest for new and more effective cognitive enhancers.

Current Research Gaps and Future Perspectives for 5 3 Methylbutoxy Pyrrolidin 2 One

Strategic Approaches to the Pyrrolidin-2-one Core

The construction of the pyrrolidin-2-one heterocycle is a central theme in organic synthesis. Modern methods focus on efficiency, selectivity, and the generation of molecular diversity from simple starting materials.

Multicomponent Reaction Strategies for Pyrrolidinone Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex heterocyclic structures like pyrrolidinones in a single step from three or more starting materials. cdnsciencepub.comkhanacademy.org These reactions are highly valued for their atom and step economy, reducing waste and the need for purification of intermediates. cdnsciencepub.comnih.gov

Various MCR strategies have been developed. One common approach involves the generation of an azomethine ylide intermediate, which can then undergo a [3+2] cycloaddition with a suitable dipolarophile. cdnsciencepub.com For instance, the reaction between aldehydes, amino acid esters, and electron-deficient alkenes (like chalcones or maleimides) can produce highly substituted pyrrolidine (B122466) scaffolds. cdnsciencepub.com The conditions for these reactions can be varied, employing catalysts, microwave irradiation, or ultrasound to improve yields and reaction times. cdnsciencepub.comnih.gov An alternative MCR involves a rapid Mannich-type addition between an electron-rich imine and an enol, followed by an intramolecular lactamization to form the pyrrolidinone ring. researchgate.net

| Strategy | Key Intermediates/Reaction Type | Typical Starting Materials | Conditions/Catalysts | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Azomethine Ylide | Aldehydes, Amino Esters, Alkenes/Alkynes | Microwave, TFA, Iodine (I₂) | cdnsciencepub.com |

| Mannich/Lactamization Cascade | Imine, Enol | Pyruvic Esters, Amines, Aldehydes | Base (e.g., K₂CO₃), Reflux | researchgate.net |

| Ultrasound-Promoted Synthesis | One-pot condensation | Aniline, Aldehyde, Diethyl Acetylenedicarboxylate | Citric Acid, Ethanol, Ultrasound | nih.gov |

| Ugi-Zhu Reaction | N-acylation/Aza Diels-Alder | Formylbenzonitrile, Amines, Isocyanides, Carboxylic Acids | Ytterbium(III) triflate, Microwave | wikipedia.org |

Stereoselective Cyclization and Annulation Protocols

Achieving stereocontrol is critical when synthesizing biologically active molecules. Several protocols have been established to produce enantiomerically pure or enriched pyrrolidinones. A common strategy is to start from a chiral precursor, such as L-proline or 4-hydroxy-L-proline, and functionalize the existing stereochemically defined ring. youtube.com

Annulation reactions provide another powerful route. For example, a stereoselective [3+2] annulation between N-Ts-α-amino aldehydes and 1,3-bis(silyl)propenes, promoted by a Lewis acid like methylaluminum dichloride (MeAlCl₂), can yield densely functionalized pyrrolidines with excellent stereocontrol. youtube.com Tandem reactions that create the ring in a single, stereocontrolled sequence are also highly effective. One such method involves a hydrozirconation of an N-allyl oxazolidine (B1195125) followed by a Lewis acid-mediated cyclization to form the pyrrolidine ring diastereoselectively. masterorganicchemistry.com Furthermore, cascade reactions, such as the one-pot process involving the ring-opening of a cyclopropane (B1198618) followed by a Smiles-Truce aryl transfer and lactam formation, can generate complex pyrrolidinones from simple starting materials. nih.gov

Organocatalytic and Transition-Metal-Mediated Synthetic Routes for Pyrrolidinones

Both organocatalysis and transition-metal catalysis offer distinct advantages for pyrrolidinone synthesis. Organocatalysis, which uses small organic molecules as catalysts, avoids the use of potentially toxic and expensive metals. A notable example is the use of N-heterocyclic carbenes (NHCs) to catalyze radical tandem cyclization/coupling reactions, affording highly functionalized 2-pyrrolidinones under transition-metal-free conditions. nih.gov

Transition-metal catalysis, particularly with palladium, is widely used for C-C and C-N bond formation. While many routes to aryl-substituted pyrrolidinones rely on Pd(0) catalysis, newer methods aim to avoid metals. nih.govphytobank.ca However, transition metals remain crucial for specific transformations. For instance, a palladium/norbornene co-catalyzed system can achieve regioselective C-H alkylation at the C-H bond adjacent to the NH group in heterocycles like pyrroles, a transformation relevant to the functionalization of the pyrrolidinone scaffold. amanote.com

Chemoenzymatic Synthesis of Pyrrolidinone Derivatives

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the unparalleled selectivity of biological catalysts. medchemexpress.com Enzymes can be used to generate chiral building blocks for pyrrolidinone synthesis or to resolve racemic mixtures with high enantiomeric excess. For example, ketoreductases (KREDs) can perform asymmetric reductions of ketone precursors to furnish chiral alcohols, which can then be chemically converted into enantiopure pyrrolidinones. medchemexpress.com Similarly, lipases are often employed for the kinetic resolution of racemic alcohols or esters. The use of enzymes like cytochrome P450 monooxygenases allows for regio- and stereospecific C-H functionalization, offering a powerful method for late-stage modification of complex molecules under mild, environmentally friendly conditions. medchemexpress.com This approach is highly valuable for producing optically active pyrrolidinone derivatives for pharmaceutical applications.

Introduction and Functionalization of the 3-Methylbutoxy Moiety

The synthesis of the target compound, 5-(3-Methylbutoxy)pyrrolidin-2-one, requires the formation of an ether linkage at the C5 position of the pyrrolidinone ring. This is typically achieved by the etherification of a 5-hydroxypyrrolidin-2-one (B122266) precursor.

Regioselective Alkylation and Etherification Methods

The key transformation for synthesizing 5-(3-Methylbutoxy)pyrrolidin-2-one is the etherification of 5-hydroxypyrrolidin-2-one. amanote.comresearchgate.net The most common method for this type of transformation is the Williamson ether synthesis. youtube.com This reaction involves the deprotonation of the alcohol (5-hydroxypyrrolidin-2-one) to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide (in this case, 1-bromo-3-methylbutane (B150244) or a related isoamyl halide) in an SN2 reaction. youtube.comyoutube.com

A significant challenge in this synthesis is the regioselectivity of the alkylation. 5-Hydroxypyrrolidin-2-one is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen of the hydroxyl group and the nitrogen of the lactam. Alkylation can therefore occur at either position, leading to a mixture of O-alkylated and N-alkylated products. nih.govresearchgate.net The control of this regioselectivity is a classic synthetic problem. Reaction conditions play a crucial role:

Base and Counter-ion : Strong, non-nucleophilic bases like sodium hydride (NaH) are typically used to generate the anion. The nature of the resulting counter-ion (e.g., Na⁺, K⁺) can influence the O/N selectivity.

Solvent : Polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are common for SN2 reactions. The solvent can affect the dissociation of the ion pair and the reactivity of the nucleophile.

Alkylating Agent : The structure of the alkyl halide can also impact the outcome. Primary alkyl halides, like 1-bromo-3-methylbutane, are ideal for the SN2 mechanism required by the Williamson ether synthesis. nih.gov

Generally, O-alkylation is favored under conditions that promote a "harder" anionic character on the oxygen, while N-alkylation may be competitive under other conditions. Careful optimization of these parameters is necessary to maximize the yield of the desired 5-(3-Methylbutoxy)pyrrolidin-2-one.

| Factor | Influence on O- vs. N-Alkylation | Rationale | Reference |

|---|---|---|---|

| Base/Counter-ion | Can influence the hardness/softness and steric environment of the ambident anion. | Harder cations (e.g., Li⁺) may coordinate more strongly with the harder oxygen atom, potentially favoring O-alkylation. | |

| Solvent Polarity | Affects the solvation of the nucleophile and counter-ion. | Polar aprotic solvents (DMF, DMSO) can enhance the reactivity of the nucleophile. Less polar solvents (THF) may favor O-alkylation through ion-pairing effects. | |

| Alkylating Agent | Primary halides (R-X) are essential for the SN2 pathway. | Secondary or tertiary halides would lead to elimination side reactions. The reactivity of the halide (I > Br > Cl) also plays a role. | youtube.comnih.gov |

| Temperature | Can shift the balance between kinetically and thermodynamically controlled products. | Lower temperatures often favor the kinetic product, which can be either the N- or O-alkylated isomer depending on the system. |

Strategies for Chiral Induction and Control at the 5-Position of Pyrrolidin-2-one

The stereoselective synthesis of 5-substituted pyrrolidin-2-ones, including 5-alkoxy derivatives like 5-(3-Methylbutoxy)pyrrolidin-2-one, is a critical area of research due to the prevalence of the chiral pyrrolidinone scaffold in biologically active compounds. rsc.org Achieving high levels of enantioselectivity at the C5 position often relies on sophisticated synthetic strategies, including the use of chiral auxiliaries, chiral catalysts, and chiral pool synthesis.

One prominent strategy involves the use of chiral starting materials, a concept known as chiral pool synthesis. Naturally occurring amino acids, such as (S)-proline and (S)-glutamic acid, are common precursors. mdpi.com For instance, pyroglutamic acid, derived from glutamic acid, can be converted to a 5-alkoxy-pyrrolidin-2-one. The inherent chirality of the starting material directs the stereochemical outcome of subsequent transformations.

Catalytic asymmetric methods offer a more versatile approach. These include:

Chiral Brønsted Acid Catalysis: This method has been successfully applied to multicomponent reactions for the synthesis of highly substituted pyrrolin-2-ones. nih.gov Chiral phosphoric acids can effectively control the facial selectivity of reactions involving imine intermediates, leading to enantioenriched pyrrolidinone cores.

Transition Metal Catalysis: Chiral transition metal complexes, particularly those of iridium and rhodium, have been developed for the asymmetric synthesis of γ-lactams. rsc.orgorganic-chemistry.org For example, iridium catalysts can facilitate enantioselective intramolecular C-H amidation to form the lactam ring with high stereocontrol. organic-chemistry.org Similarly, rhodium-catalyzed asymmetric arylation of N-tosylaldimines can produce chiral 2-aryl pyrrolidines, which are precursors to the corresponding lactams.

Organocatalysis: Chiral pyrrolidine-based organocatalysts, often derived from proline, are highly effective in promoting enantioselective reactions. These catalysts can activate substrates through the formation of chiral enamines or iminium ions, directing the approach of the reacting partner to create a specific stereocenter. mdpi.comrsc.org

Another effective method is the diastereoselective condensation of chiral amines with ω-oxo alkynoates or ω-oxo β-keto esters, which has been shown to produce chiral 2-alkoxy-5-methylidenepyrrolidines. nih.gov Subsequent modification of the exocyclic double bond could yield the desired saturated 5-alkoxy-pyrrolidin-2-one. Furthermore, biocatalysis using engineered enzymes, such as myoglobin (B1173299) variants, has emerged as a powerful tool for the stereoselective construction of lactam rings via C-H amidation, offering high yields and enantioselectivities. nih.gov

The table below summarizes various catalytic systems employed for the asymmetric synthesis of pyrrolidine and γ-lactam derivatives, which are foundational for producing chiral 5-substituted pyrrolidin-2-ones.

| Catalyst System | Reaction Type | Substrates | Product Type | Enantioselectivity (ee) |

| Chiral Phosphoric Acid | Multicomponent Reaction | Amines, Aldehydes, Pyruvates | 3-Amino-3-pyrrolin-2-ones | High |

| Iridium Complex | Intramolecular C-H Amidation | N-Benzoyloxyamides | γ-Lactams | High |

| Ruthenium Catalyst | Annulation | 1,4,2-Dioxazol-5-ones | γ-Lactams | High |

| Chiral Isothiourea/Iridium Complex | [3+2] Annulation | Vinyl Aziridines, Pentafluorophenyl Esters | γ-Lactams | High |

| Engineered Myoglobin | C-H Amidation | Dioxazolones | γ-Lactams | High |

Green Chemistry Principles in the Synthesis of Substituted Pyrrolidinones

The application of green chemistry principles to the synthesis of pharmacologically relevant scaffolds like substituted pyrrolidinones is of growing importance. This approach aims to reduce waste, minimize energy consumption, and utilize renewable resources and safer chemicals. Key areas of focus include the use of alternative reaction media, energy sources, and sustainable catalysts.

Solvent-Free and Microwave-Assisted Reactions

A significant advancement in green synthesis is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-support, reactions offer numerous advantages, including reduced environmental impact, simplified work-up procedures, and often, enhanced reaction rates. For instance, the synthesis of certain heterocyclic compounds can be achieved with high efficiency by adsorbing the reactants onto a solid support like silica (B1680970) gel and applying microwave irradiation. youtube.com

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, offering dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. youtube.comscispace.com Microwaves directly and rapidly heat polar substances, leading to a significant increase in the kinetic energy of molecules. youtube.com This technology has been successfully applied to the synthesis of various pyrrolidinone derivatives.

A notable example is the microwave-assisted, one-pot, three-component 1,3-dipolar cycloaddition of azomethine ylides (generated from isatin (B1672199) and L-proline) with β-nitrostyrenes to rapidly produce spirooxindole-pyrrolizidine analogues. nih.gov Another study demonstrated the energy-efficient synthesis of pyrrolidinones using a sulfonic acid-functionalized ionic liquid as a catalyst in ethylene (B1197577) glycol under microwave irradiation. scispace.com This method highlights the synergy between using a green solvent and an alternative energy source, achieving high yields in a matter of minutes. scispace.com

The following table compares conventional and microwave-assisted methods for the synthesis of a pyrrolidinone derivative, illustrating the advantages of the latter.

| Method | Conditions | Reaction Time | Yield |

| Conventional Heating | Sulfuric Acid, Conventional Reflux | 12-24 hours | 35-60% |

| Microwave-Assisted | Indium Chloride on Silica, Microwave | 10 minutes | 82-87% |

Sustainable Catalyst Development

The development of sustainable catalysts is central to green chemistry, focusing on catalysts that are non-toxic, derived from renewable sources, and can be easily recovered and reused. Transition metal catalysis, while highly effective, often involves expensive and potentially toxic heavy metals. rsc.org Therefore, research is increasingly directed towards more benign alternatives.

Biocatalysis: Enzymes represent the ultimate green catalysts. They operate under mild conditions (aqueous media, ambient temperature, and neutral pH), are highly selective (chemo-, regio-, and stereoselective), and are derived from renewable sources. Engineered myoglobin and other enzymes have been developed to catalyze the asymmetric synthesis of β-, γ-, and δ-lactams through intramolecular C-H amidation. nih.gov These biocatalytic systems provide an efficient and scalable route to optically active lactams, which are key precursors to a wide range of pharmaceuticals. nih.gov

Organocatalysis: As mentioned previously, small organic molecules like proline and its derivatives can act as highly effective catalysts for asymmetric reactions. mdpi.com These organocatalysts avoid the use of metals and are often readily available and less sensitive to air and moisture than many organometallic catalysts. The development of bifunctional organocatalysts, which can activate both reacting partners simultaneously, has further enhanced their utility and efficiency in constructing complex molecules like substituted pyrrolidinones.

Earth-Abundant Metal Catalysis: There is a growing trend to replace precious metal catalysts (e.g., palladium, rhodium, ruthenium) with catalysts based on more abundant and less toxic metals like iron, copper, and cobalt. For example, cobalt carbonyl has been used to catalyze the chemodivergent synthesis of pyrrolidines and pyrrolidones from levulinic acid. organic-chemistry.org These efforts aim to reduce the cost and environmental footprint of catalytic processes.

The development of these sustainable catalytic systems is crucial for the environmentally responsible production of fine chemicals and pharmaceuticals, including 5-(3-Methylbutoxy)pyrrolidin-2-one and its analogues.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide a static, time-independent view of the molecule's electron distribution and energy states.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net By approximating the many-electron wavefunction in terms of the electron density, DFT offers a balance between accuracy and computational cost, making it suitable for molecules of this size.

A typical DFT analysis of 5-(3-Methylbutoxy)pyrrolidin-2-one would involve geometry optimization to find the lowest energy conformation, followed by the calculation of various electronic descriptors. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, cc-pVTZ) is crucial for the accuracy of the prediction. nih.gov Key insights from such an analysis include the distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The analysis would also yield an electrostatic potential map, which illustrates the charge distribution across the molecule. For 5-(3-Methylbutoxy)pyrrolidin-2-one, this would highlight the electron-rich region around the carbonyl oxygen and the electron-deficient areas near the amide proton, providing clues about its intermolecular interaction capabilities, such as hydrogen bonding.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 5-(3-Methylbutoxy)pyrrolidin-2-one

| Property | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -0.5 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the molecule's overall polarity. |

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can aid in the structural elucidation and characterization of new compounds. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Prediction: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These calculations provide a predicted spectrum that can be compared with experimental data to confirm the molecular structure. The accuracy of the prediction depends heavily on the chosen theoretical level and consideration of solvent effects. researchgate.net

Infrared (IR) Spectroscopy Prediction: Theoretical IR spectroscopy involves calculating the vibrational frequencies of the molecule's bonds. Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending). For 5-(3-Methylbutoxy)pyrrolidin-2-one, key predicted peaks would include the C=O stretching frequency of the lactam ring (typically a strong band around 1680-1720 cm⁻¹), C-N stretching, and C-O-C stretching of the ether linkage.

UV-Vis Spectroscopy Prediction: Time-dependent DFT (TD-DFT) can predict electronic transitions, which correspond to the absorption of light in the UV-Visible range. Carbonyl compounds like this one are known for a weak n→π* transition at longer wavelengths (around 270-300 nm) and a strong π→π* transition at shorter wavelengths. masterorganicchemistry.comnist.gov Predicting the maximum absorption wavelength (λmax) can provide insight into the molecule's electronic structure and potential for chromophoric applications. masterorganicchemistry.com

Table 2: Predicted Spectroscopic Data for 5-(3-Methylbutoxy)pyrrolidin-2-one

| Spectroscopy | Key Predicted Feature | Approximate Value |

| ¹³C NMR | Carbonyl Carbon (C=O) | 175-180 ppm |

| ¹H NMR | Protons adjacent to ether oxygen | 3.5-4.0 ppm |

| IR | C=O Stretch | 1705 cm⁻¹ |

| UV-Vis | n→π* Transition (λmax) | 275 nm |

Molecular Dynamics Simulations and Conformational Analysis

While quantum calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms over time. mdpi.com This is crucial for understanding a molecule's flexibility and its behavior in different environments. nih.gov

The 5-(3-Methylbutoxy)pyrrolidin-2-one molecule possesses several rotatable bonds, particularly within its flexible 3-methylbutoxy side chain. This flexibility allows it to adopt numerous different three-dimensional shapes, or conformations. mdpi.com MD simulations can explore this "conformational landscape" by simulating the molecule's atomic motions over nanoseconds or even microseconds. mdpi.com

The simulation trajectory is then analyzed to identify the most stable and frequently occurring conformations. Techniques like cluster analysis group similar structures together, revealing the predominant conformational families. This analysis would likely show various folded and extended forms of the side chain relative to the pyrrolidinone ring, each with a different potential energy. Understanding these preferred conformations is key to predicting how the molecule might interact with biological targets. nih.gov

The surrounding environment, especially the solvent, can dramatically influence a molecule's conformational preferences. researchgate.net MD simulations can explicitly model solvent molecules (like water) or use an implicit solvent model to account for these effects.

For 5-(3-Methylbutoxy)pyrrolidin-2-one, a polar solvent like water would be expected to form hydrogen bonds with the carbonyl oxygen and the N-H group of the lactam. These interactions could stabilize certain conformations over others that might be preferred in a non-polar solvent or in the gas phase. researchgate.net The solvent can stabilize extended structures by forming intermolecular hydrogen bonds, which compete with potential intramolecular hydrogen bonds. researchgate.net Analyzing the radial distribution function of solvent molecules around the compound can quantify these interactions and reveal the structure of the solvation shell.

In Silico Screening and Virtual Ligand Design

The structural features of 5-(3-Methylbutoxy)pyrrolidin-2-one, particularly the pyrrolidinone core, make it an interesting scaffold for drug discovery. nih.gov In silico methods allow for the rapid evaluation of this and related molecules as potential ligands for biological targets.

Virtual screening involves computationally docking a library of compounds into the binding site of a target protein to predict their binding affinity and mode. nih.gov The 5-(3-Methylbutoxy)pyrrolidin-2-one structure could serve as a starting point for creating a virtual library of derivatives. Modifications could be made to the 3-methylbutoxy side chain (e.g., altering its length, branching, or adding functional groups) or to the pyrrolidinone ring.

These virtual derivatives would then be docked against a protein of interest, and their binding energies would be calculated using scoring functions. This process can identify promising candidates for synthesis and biological testing, significantly accelerating the drug discovery process. nih.govnih.gov The results can guide the rational design of new ligands with improved potency and selectivity.

Table 3: Illustrative Virtual Screening Data for Designed Ligands Based on the 5-(3-Methylbutoxy)pyrrolidin-2-one Scaffold

| Compound ID | Modification | Predicted Docking Score (kcal/mol) | Key Predicted Interaction |

| Lead-001 | Original Molecule | -6.5 | Hydrogen bond via C=O |

| Lead-002 | Side chain replaced with benzyl | -7.2 | Pi-stacking with Phenylalanine |

| Lead-003 | Addition of -OH to side chain | -7.8 | Additional hydrogen bond |

| Lead-004 | N-methylation of lactam | -6.1 | Loss of H-bond donor capability |

No Publicly Available Research Found for Computational Studies of 5-(3-Methylbutoxy)pyrrolidin-2-one

Extensive searches for published computational chemistry and molecular design studies focusing specifically on the chemical compound 5-(3-Methylbutoxy)pyrrolidin-2-one have yielded no specific research findings. As of the current date, there appears to be no publicly accessible scientific literature detailing the application of ligand-based or structure-based drug design methodologies to this particular molecule.

Consequently, information regarding the predicted binding affinity and specificity of 5-(3-Methylbutoxy)pyrrolidin-2-one with any potential biological targets is not available in the scientific domain. The lack of research in this specific area prevents a detailed discussion and the creation of data tables as requested in the specified article outline.

Further research efforts would be required to generate the necessary data to populate the outlined sections on its computational and molecular design characteristics.

Mechanistic Investigations of Pyrrolidinone Reactivity and Transformations

Reaction Mechanism Elucidation for Synthetic Pathways of Pyrrolidinones

The synthesis of pyrrolidinones can be achieved through various routes, often involving cyclization reactions. The elucidation of the reaction mechanisms, including kinetic studies and the identification of key intermediates and transition states, is essential for optimizing synthetic protocols and achieving desired stereoselectivity.

For instance, the acid-catalyzed hydrolysis of N-vinylpyrrolidin-2-one has been shown to follow a general acid catalysis mechanism, with the rate-determining step being the proton transfer to the N-vinyl group. rsc.org A Brønsted exponent value of 0.68 ± 0.03 was determined using a series of carboxylic acids, indicating a significant degree of proton transfer in the transition state. rsc.org The synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and primary amines involves a Lewis acid-catalyzed ring-opening followed by in situ lactamization. scilit.com The kinetics of such reactions are influenced by the nature of the Lewis acid, the substituents on the cyclopropane (B1198618), and the nucleophilicity of the amine.

Computational studies on the synthesis of pyrrolidinones have also provided kinetic insights. Density functional theory (DFT) calculations on the cycloaddition reactions of amides and conjugated alkenes to form pyrrolidines have been used to determine the activation energies of different pathways, revealing the factors that control regio- and diastereoselectivity. acs.org These studies suggest that the kinetics are often governed by a delicate balance between strain and interaction energies in the transition states. acs.org

Table 1: Representative Kinetic Data for Reactions Involving Pyrrolidinone Derivatives

| Reaction | Rate Constant (k) or Parameter | Conditions | Reference |

| Acid-catalyzed hydrolysis of N-vinylpyrrolidin-2-one | Brønsted exponent (β) = 0.68 | Aqueous carboxylic acid buffers | rsc.org |

| Reaction of N-Nitrosopyrrolidine with OH• | 1.38 (± 0.05) × 10⁹ M⁻¹ s⁻¹ | Aqueous solution | nih.gov |

| Reaction of N-Nitrosopyrrolidine with O₃ | 0.31 (± 0.02) M⁻¹ s⁻¹ | Aqueous solution | nih.gov |

This table presents kinetic data for related pyrrolidinone compounds to infer the potential reactivity of 5-(3-Methylbutoxy)pyrrolidin-2-one.

The identification of intermediates and transition states is fundamental to understanding the stepwise mechanism of a reaction. For the synthesis of pyrrolidinones, various intermediates have been proposed and, in some cases, characterized.

In the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, computational studies have proposed a reaction mechanism involving several intermediates. nih.gov The reaction between a 3-pyrroline-2-one (B142641) and an aliphatic amine is suggested to proceed through a series of intermediates, with the final product being formed via the pathway with the lowest activation energy. nih.gov DFT calculations have been instrumental in mapping the potential energy surface and identifying the transition state structures. nih.gov

Similarly, the synthesis of pyrrolidines via iridium-catalyzed reductive azomethine ylide generation involves the formation of stabilized and unstabilized azomethine ylide species as key intermediates. acs.org The subsequent cycloaddition of these ylides with alkenes proceeds through specific transition states that dictate the observed stereoselectivity. acs.org Computational analysis has revealed that highly asynchronous transition states are often energetically favored. acs.org

In the context of 5-alkoxypyrrolidin-2-one synthesis, such as the reaction of 1,1,1-trifluoro-4-alkoxyalk-3-en-2-ones with sodium cyanide, the formation of a cyanohydrin intermediate is likely, followed by intramolecular cyclization to form the pyrrolidinone ring. scilit.com The stereochemistry of the final product would be determined by the facial selectivity of the nucleophilic attack and the subsequent cyclization step.

Table 2: Key Intermediates and Transition States in Pyrrolidinone Synthesis

| Reaction Type | Key Intermediates | Key Features of Transition States | Reference |

| Synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones | Enamine, protonated species | Lowest ΔG# pathway determines product formation | nih.gov |

| Iridium-catalyzed reductive [3+2] cycloaddition | Azomethine ylides (stabilized and unstabilized) | Asynchronous, balance of strain and interaction energies | acs.org |

| Copper-catalyzed intramolecular C–H amination | Fluorinated copper(II) complex | Involves Cu(I) to Cu(II) oxidation | nih.gov |

| Acid-catalyzed hydrolysis of N-vinylpyrrolidin-2-one | N-(1-hydroxyethyl)pyrrolidin-2-one | Significant proton transfer in the rate-determining step | rsc.org |

This table summarizes intermediates and transition state features from studies on related pyrrolidinone syntheses to provide a framework for understanding the formation of 5-(3-Methylbutoxy)pyrrolidin-2-one.

Degradation Pathways and Stability Mechanisms of Pyrrolidinone Derivatives

The stability of pyrrolidinone derivatives is a critical aspect, particularly for their application in pharmaceuticals and materials science. Degradation can occur through various pathways, including oxidative, photolytic, and hydrolytic processes.

Oxidative degradation can significantly impact the shelf-life and efficacy of compounds containing the pyrrolidinone moiety. While N-methyl-2-pyrrolidone (NMP) is relatively stable to air oxidation, its degradation can be catalyzed by transition metals and initiated by UV light or hydroxyl radicals. qub.ac.uknih.govresearchgate.net

Studies on the oxidative degradation of NMP have shown that in the presence of a Co-Na Y-52 zeolite catalyst, NMP degrades into several products, with N-methylsuccinimide (NMS) being a major identified degradation product. qub.ac.uknih.gov The formation of NMS suggests an oxidative pathway involving the pyrrolidinone ring. nih.gov The degradation is significantly suppressed under an inert nitrogen atmosphere, confirming the role of oxygen. qub.ac.uknih.gov

The degradation of N-Nitrosopyrrolidine (NPYR) by an ozone/UV process has also been investigated, revealing that hydroxyl radicals play a significant role in its degradation. nih.gov The reaction proceeds through complex pathways, ultimately leading to the formation of nitrate. nih.gov

For 5-(3-Methylbutoxy)pyrrolidin-2-one, the presence of the ether linkage introduces another potential site for oxidative attack, in addition to the pyrrolidinone ring itself. The tertiary C-H bond in the 3-methylbutoxy group could be susceptible to radical abstraction, initiating a degradation cascade.

The stability of pyrrolidinone derivatives under the influence of light and water is another important consideration.

Photolytic Stability: The photolytic degradation of N-methyl-2-pyrrolidone (NMP) by UV-C radiation alone is minimal. nih.gov However, in the presence of persulfate (PMS), which generates sulfate (B86663) and hydroxyl radicals upon UV activation, the degradation of NMP is significantly enhanced. nih.gov This indicates that while the pyrrolidinone ring itself may be relatively photostable, its degradation can be sensitized by the presence of radical initiators. A study on the synthesis of pyrrolidinone derivatives promoted by visible light using Rose Bengal as a photoredox catalyst highlights the potential for light-induced reactions in these systems. rsc.org

Hydrolytic Stability: The hydrolysis of the lactam bond in the pyrrolidinone ring is a key degradation pathway, particularly under acidic or basic conditions. Computational studies on the stability of pyrrolidine-derived iminium ions have provided insights into their relative stability towards hydrolysis. acs.orgnih.govacs.org The hydrolysis of N-vinylpyrrolidin-2-one is acid-catalyzed and proceeds via the formation of an N-(1-hydroxyethyl)pyrrolidin-2-one intermediate, which can further decompose. rsc.org

For 5-(3-Methylbutoxy)pyrrolidin-2-one, the lactam bond is expected to be susceptible to hydrolysis, leading to the formation of the corresponding γ-amino acid, 4-amino-5-(3-methylbutoxy)pentanoic acid. The rate of hydrolysis would be dependent on pH and temperature. The ether linkage is generally more stable to hydrolysis than the lactam, but cleavage could occur under harsh acidic conditions. Studies on the hydrolysis of 5-substituted cytidines have shown that electron-withdrawing substituents at the 5-position can facilitate hydrolysis. researchgate.net While the 3-methylbutoxy group is not strongly electron-withdrawing, its steric and electronic effects could influence the rate of hydrolysis of the lactam.

Table 3: Summary of Degradation Pathways for Pyrrolidinone Derivatives

| Degradation Pathway | Key Reactants/Conditions | Major Degradation Products (from related compounds) | Reference |

| Oxidative | Oxygen, transition metal catalysts, UV/O₃, UV/persulfate | N-methylsuccinimide (from NMP), Nitrate (from NPYR) | nih.govqub.ac.uknih.govnih.gov |

| Photolytic | UV-C light (sensitized by radical initiators) | Various degradation products | nih.gov |

| Hydrolytic | Acidic or basic conditions | γ-amino acids (from lactam cleavage) | rsc.org |

This table outlines the principal degradation routes for pyrrolidinone structures, providing a basis for predicting the stability of 5-(3-Methylbutoxy)pyrrolidin-2-one.

Biological Activity and Molecular Mechanisms of Action of Pyrrolidinone Derivatives

In Vitro Pharmacological Profiling of Pyrrolidinone Scaffolds.researchgate.netpharmablock.comnih.gov

The versatility of the pyrrolidinone scaffold allows for its interaction with a wide array of biological targets, which has been extensively documented through various in vitro pharmacological studies.

Pyrrolidinone derivatives have been identified as potent inhibitors of several key enzymes.

Autotaxin (ATX) Inhibition : A novel class of optically active 2-pyrrolidinone (B116388) and pyrrolidine (B122466) derivatives has been synthesized and shown to inhibit autotaxin (ATX), an enzyme implicated in inflammatory conditions, fibrosis, and cancer. nih.gov Boronic acid derivatives were found to be particularly potent, with IC50 values as low as 35 nM. nih.gov

α-Amylase and α-Glucosidase Inhibition : Certain pyrrolidine derivatives have demonstrated robust inhibitory activity against α-amylase and α-glucosidase, enzymes crucial for carbohydrate metabolism. nih.gov This makes them potential candidates for managing type-2 diabetes. For instance, derivative 3g showed an IC50 value of 26.24 μg/mL against α-amylase. nih.gov

Caspase Inhibition : Derivatives of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin have been tested for their ability to inhibit caspases-3 and -7, key enzymes in apoptosis. nih.gov Fluorination at the 4-position of the pyrrolidinone ring significantly enhanced inhibitory potency, with the 4,4-difluorinated compound showing IC50 values of 362 nM and 178 nM against caspase-3 and caspase-7, respectively. nih.gov

DNA Polymerase and Topoisomerase Inhibition : Epolactaene, a pyrrolidinone-containing compound, and its derivatives have been found to selectively inhibit mammalian DNA polymerase α and β, as well as human DNA topoisomerase, with IC50 values of 25, 94, and 10 µM, respectively.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Novel pyrrolidine sulfonamide derivatives have been synthesized as inhibitors of the DPP-IV enzyme. nih.govfrontiersin.org One such derivative, featuring a 4-trifluorophenyl substitution, exhibited an IC50 of 11.32 ± 1.59 μM. nih.gov

Table 1: Enzyme Inhibition by Pyrrolidinone Derivatives

| Derivative Class | Target Enzyme | Key Compound | IC50 Value |

| Boronic acid pyrrolidinones | Autotaxin (ATX) | 21 | 35 nM |

| Boronic acid pyrrolidinones | Autotaxin (ATX) | 3k | 50 nM |

| Hydroxamic acid pyrrolidinones | Autotaxin (ATX) | 16 | 700 nM |

| Substituted Pyrrolidines | α-Amylase | 3g | 26.24 µg/mL |

| 4,4-difluorinated pyrrolidinyl isatin (B1672199) | Caspase-3 | - | 362 nM |

| 4,4-difluorinated pyrrolidinyl isatin | Caspase-7 | - | 178 nM |

| Epolactaene derivatives | DNA Polymerase α | - | 25 µM |

| Epolactaene derivatives | DNA Topoisomerase | - | 10 µM |

| Pyrrolidine sulfonamides | DPP-IV | 23d | 11.32 µM |

Pyrrolidinone scaffolds have been shown to modulate the activity of various receptors.

Chemokine Receptor Antagonism : Pyrrolidinone derivatives have been developed as antagonists for chemokine receptors. One derivative was identified as a potent CXCR4 antagonist with an IC50 of 79 nM, which is relevant for its potential in cancer metastasis and inflammatory disorders. nih.gov Other pyrrolone derivatives have been evaluated as intracellular allosteric modulators for CCR1 and CCR2, with K-i values around 20-24 nM. acs.org

NMDA Receptor Modulation : A series of 2-pyrrolidone derivatives act as negative allosteric modulators (NAMs) of GluN2B-containing N-methyl-d-aspartate (NMDA) receptors. acs.org These compounds target the ifenprodil (B1662929) binding site and are being explored for neurological disorders. acs.org

Adenosine (B11128) A2A Receptor Antagonism : Pyridinone derivatives have been identified as potent antagonists of the adenosine A2A receptor, a target for cancer immunotherapy. nih.gov Compound 38 from this class showed a strong antagonistic activity with an IC50 of 29.0 nM. nih.gov

Table 2: Receptor Modulation by Pyrrolidinone Derivatives

| Derivative Class | Target Receptor | Key Compound | Activity (IC50 / Ki) |

| Pyrrolidine-containing derivatives | CXCR4 | 26 | IC50 = 79 nM |

| Pyrrolone derivatives | CCR1 | 31 | Ki = 24 nM |

| Pyrrolone derivatives | CCR2 | 30/31 | Ki ≈ 20 nM |

| Pyridinone derivatives | Adenosine A2A | 38 | IC50 = 29.0 nM |

| 2-Pyrrolidone derivatives | GluN2B-NMDA | - | NAM activity |

The pyrrolidine nucleus is a common feature in compounds with antimicrobial properties. nih.govamazonaws.com

Antibacterial and Antifungal Activity : Various pyrrolidine derivatives have shown a broad spectrum of antimicrobial activity. For example, certain halogenated benzene (B151609) derivatives of pyrrolidine inhibited the growth of Staphylococcus aureus, Bacillus subtilis, and Candida albicans with MIC values ranging from 32 to 512 µg/mL. nih.govtandfonline.com Novel amino phenyl pyrrolidine-2-one compounds exhibited selective inhibition against vancomycin-resistant Enterococcus faecalis (VRE) with a MIC of 5.97 µM.

Mechanism of Action : The antimicrobial mechanism for some derivatives involves the inhibition of essential bacterial enzymes. A series of 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives were found to inhibit E. coli DNA gyrase and topoisomerase IV, with one compound showing an IC50 of 120 nM against DNA gyrase. frontiersin.org

Table 3: Antimicrobial Activity of Pyrrolidinone Derivatives

| Derivative | Microorganism | Activity (MIC) |

| 2,6-dipyrrolidino-1,4-dibromobenzene | S. aureus ATCC 25923 | 64 µg/mL |

| 2,6-dipyrrolidino-1,4-dibromobenzene | C. albicans | 64 µg/mL |

| 2,4,6-tripyrrolidino chlorobenzene | S. aureus ATCC 25923 | 32 µg/mL |

| 2,4,6-tripyrrolidino chlorobenzene | C. albicans | 32 µg/mL |

| Amino phenyl pyrrolidine-2-one | E. faecalis (VRE) | 5.97 µM |

| Pyrrolidine-2,5-dione derivative 8 | S. aureus | 16-64 µg/mL |

Pyrrolidinone-based compounds have demonstrated significant antiproliferative effects against various cancer cell lines. nih.govnih.gov

Cytotoxicity in Cancer Cells : A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were evaluated for their anticancer activity against A549 human lung adenocarcinoma cells. mdpi.com Spirooxindole pyrrolidine derivatives have also shown potent activity; for example, compound 5g exhibited broad activity against HepG2 (liver), MCF-7 (breast), and HCT-116 (colon) cancer cell lines, with IC50 values more potent than the reference drug cisplatin. mdpi.com

Mechanism of Antineoplastic Action : The anticancer effects are often linked to specific molecular mechanisms. Recently, (R)-5-methylpyrrolidin-2-ones were identified as inhibitors of the p300 bromodomain, a transcriptional regulator involved in cancer. nih.gov Derivative B4 from this series showed an IC50 of 0.060 µM against p300 and potent proliferation inhibition in various tumor cells. nih.gov Other mechanisms include the inhibition of DNA polymerases and topoisomerases.

Table 4: Antineoplastic Activity of Pyrrolidinone Derivatives

| Derivative Class | Cell Line | Key Compound | IC50 Value |

| Spiro[pyrrolidine-thiazolo-oxindoles] | HepG2 (Liver) | 5g | 5.00 ± 0.31 µM |

| Spiro[pyrrolidine-thiazolo-oxindoles] | MCF-7 (Breast) | 5g | 4.00 ± 0.22 µM |

| Spiro[pyrrolidine-thiazolo-oxindoles] | HCT-116 (Colon) | 5g | 2.50 ± 0.19 µM |

| Thiophen-containing pyrrolidines | MCF-7 (Breast) | 37e | 17 µM |

| Thiophen-containing pyrrolidines | HeLa (Cervical) | 37e | 19 µM |

| (R)-5-methylpyrrolidin-2-ones | p300 Bromodomain | B4 | 0.060 µM |

Structure-Activity Relationship (SAR) Studies for 5-(3-Methylbutoxy)pyrrolidin-2-one and Related Derivatives.nih.govnih.govunipa.it

The biological activity of pyrrolidinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. nih.govnih.govunipa.it

N1-Position : Substitution at the N1 position significantly impacts activity. For instance, in a series of pyrrolidinone-based autotaxin inhibitors, the nature of the substituent at N1 was crucial for potency. nih.gov Similarly, for pyrrolidone derivatives with anticancer activity, the presence of a 3,4,5-trimethoxyphenyl group at the N1 position was a key feature for their cytotoxic effects. mdpi.com

3-Position : Modifications at the C3 position also play a critical role. In studies of caspase inhibitors, the groups attached to the C3 position of the pyrrolidine ring were essential for enzymatic inhibition. nih.gov For antimicrobial pyrrolidine derivatives, substitutions at the 3-position influenced the spectrum of activity against different bacterial strains. researchgate.net

5-Position : The C5 position is a key site for modulating the pharmacological profile. In studies of caspase inhibitors, 5-methoxymethyl derivatives were found to be inactive, indicating that substitution at this position is critical and sensitive to the nature of the substituent. nih.gov In another study on carbapenem (B1253116) antibiotics, a trans-(3S,5R)-5-phenylpyrrolidin-3-ylthio side-chain was crucial for enhancing antibacterial activity against MRSA and Pseudomonas aeruginosa. nih.gov This highlights the importance of stereochemistry and the type of substituent at the C5 position. While no direct studies on 5-(3-Methylbutoxy)pyrrolidin-2-one are available, the SAR data from related compounds suggest that the 5-alkoxy group would be a significant determinant of its biological activity. The size, flexibility, and hydrogen-bonding capacity of the 3-methylbutoxy group would likely influence how the molecule fits into the binding pocket of a target protein or enzyme. researchgate.net For example, replacing a C-N-C amide linkage with a more flexible C-O-C ether bond has been shown to be an important determinant for affinity and potency in some scaffolds. researchgate.net

Role of the 3-Methylbutoxy Moiety in Modulating Biological Response

The 3-methylbutoxy group, a branched five-carbon chain attached via an ether linkage to the 5-position of the pyrrolidin-2-one ring, is a critical determinant of the compound's potential biological activity. The nature of such side chains significantly influences the molecule's physicochemical properties, including lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. nih.govrsc.org

In the context of pyrrolidinone derivatives, the length and branching of an alkyl or alkoxy side chain can dramatically alter biological response. For instance, in a series of α-pyrrolidinophenones, longer alkyl side chains were found to produce more pronounced cytotoxicity. nih.gov The 3-methylbutoxy moiety, with its branched structure, may offer a specific steric and hydrophobic profile that could enhance binding to a particular biological target. This branching can influence the conformational flexibility of the side chain, potentially locking the molecule into a bioactive conformation. rsc.org Studies on other pyrrolidinium-based ionic liquids have shown that branched alkyl chains, such as isopropyl, significantly influence the material's thermal and transport properties compared to their linear counterparts. rsc.org This suggests that the isopentyl structure of the 3-methylbutoxy group in 5-(3-methylbutoxy)pyrrolidin-2-one could confer unique properties relevant to its biological interactions.

Stereochemical Requirements for Optimal Activity

The pyrrolidinone ring in 5-(3-Methylbutoxy)pyrrolidin-2-one contains a stereocenter at the C5 position. The spatial arrangement of the 3-methylbutoxy group, whether in the (R) or (S) configuration, is expected to be a crucial factor for its biological activity. nih.govmalariaworld.orgmdpi.com The stereochemistry of substituents on the pyrrolidinone scaffold is known to have a profound impact on drug action, affecting target binding, metabolism, and distribution. nih.govmalariaworld.orgmdpi.com

For many classes of compounds, stereochemistry is a key driver of potency and pharmacokinetics. malariaworld.org For example, in a study of 3-Br-acivicin isomers, the natural (5S, αS) configuration was significantly more active than its corresponding enantiomers and diastereoisomers, suggesting that stereoselective uptake might be responsible for the enhanced biological activity. malariaworld.orgmdpi.com Similarly, the (S)-enantiomer of the stimulant methylenedioxypyrovalerone (MDPV) is the active form, while the (R)-enantiomer is far less potent. wikipedia.org This highlights the importance of the three-dimensional arrangement of atoms for effective interaction with chiral biological macromolecules such as proteins and enzymes. The specific stereoisomer of 5-(3-Methylbutoxy)pyrrolidin-2-one that exhibits optimal activity would depend on the topology of the binding site on its molecular target.

Identification and Characterization of Molecular Targets

Given the broad spectrum of activities reported for pyrrolidinone derivatives, 5-(3-Methylbutoxy)pyrrolidin-2-one could potentially interact with a variety of molecular targets. nih.govnih.gov The pyrrolidinone scaffold is present in compounds targeting enzymes, receptors, and other proteins involved in diverse physiological and pathological processes. nih.govnih.gov

Enzymes: Including cyclooxygenases (COX-1 and COX-2), 5-lipoxygenase (5-LOX), acetylcholinesterase (AChE), and various kinases. ebi.ac.uk

Receptors: Such as opioid receptors and N-methyl-D-aspartate (NMDA) receptors. nih.gov

Other Proteins: Including those involved in cancer cell proliferation and survival. researchgate.net

The specific molecular target(s) of 5-(3-Methylbutoxy)pyrrolidin-2-one would be determined by the precise fit of the molecule into the binding pocket of a protein. The 3-methylbutoxy side chain would play a significant role in establishing this interaction, likely through hydrophobic and van der Waals forces.

Target Validation and Mechanism-of-Action Studies

Once a potential molecular target is identified, target validation studies are essential to confirm its role in the biological activity of the compound. This involves a series of experiments to demonstrate that modulating the activity of the target with the compound leads to the desired physiological effect. The goal is to establish a clear link between the molecular interaction and the observed biological response.

Mechanism-of-action studies for a compound like 5-(3-Methylbutoxy)pyrrolidin-2-one would involve a variety of in vitro and in vivo assays. For example, if the compound is found to inhibit a particular enzyme, kinetic studies would be performed to determine the type of inhibition (e.g., competitive, non-competitive). Cellular assays would be used to assess the compound's effects on signaling pathways downstream of the target.

Computational Docking and Molecular Dynamics for Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interactions between a ligand, like 5-(3-Methylbutoxy)pyrrolidin-2-one, and its potential biological targets.

Molecular Docking studies can predict the preferred binding orientation and affinity of the compound within the active site of a target protein. This can provide insights into the key amino acid residues involved in the interaction and help to rationalize structure-activity relationships. For instance, docking studies of pyrrolidine-2,5-dione derivatives have helped to explain their selectivity for COX-2 over COX-1 by showing significant interactions with amino acid residues in the secondary pocket of the COX-2 enzyme. ebi.ac.uk

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the ligand-target complex over time, assessing the stability of the binding and the conformational changes that may occur upon binding. MD simulations have been used to study the stability of pyrrolidin-2-one derivatives in the active site of acetylcholinesterase, suggesting the formation of stable complexes.

For 5-(3-Methylbutoxy)pyrrolidin-2-one, these computational approaches would be invaluable in identifying potential targets and understanding the molecular basis of its activity, particularly the contribution of the 3-methylbutoxy moiety to the binding affinity and selectivity.

Preclinical Pharmacological Investigations of Pyrrolidinone Analogs

Preclinical studies are crucial for evaluating the therapeutic potential of a new chemical entity. These investigations typically involve a battery of in vitro and in vivo tests to assess the compound's efficacy, selectivity, and pharmacokinetic properties.

In Vitro Efficacy and Selectivity Studies

In vitro efficacy studies are designed to determine the concentration of a compound required to produce a specific biological effect, often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (Kᵢ). Selectivity studies compare the compound's potency against its intended target versus other related and unrelated targets.

The following tables present a compilation of in vitro efficacy data for various pyrrolidinone derivatives, illustrating the range of biological activities and potencies observed for this class of compounds. While data for 5-(3-Methylbutoxy)pyrrolidin-2-one is not available, these tables provide a context for the potential efficacy of this compound.

Table 1: In Vitro Anticancer Activity of Pyrrolidinone Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Pyrrolidine derivative 3k | HCT116 | 3.2 ± 0.1 | researchgate.net |

| Pyrrolidine derivative 3h | Caco-2 | 2.17 ± 1.5 | researchgate.net |

| Pyrrolidine derivative 35a | Various cancer cell lines | 2.9 - 16 | researchgate.net |

| 5-amino-3-cyano-2-oxopyrrolidine derivative | MCF-7 | 62.53 | nih.gov |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide derivative | A549 | Not specified | mdpi.com |

| 5-oxopyrrolidine derivative 21 | A549 | Not specified | nih.gov |

| 2-(pyrrolidin-1-yl)-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole (3f) | Various cancer cell lines | Sub-micromolar | kuleuven.be |

| 2-aryl polyhydroxylated pyrrolidine 15 | α-glucosidases | 1.1 | nih.gov |

| 2-aryl polyhydroxylated pyrrolidine 19 | α-glucosidases | 0.5 | nih.gov |

Table 2: In Vitro Anti-inflammatory and Other Activities of Pyrrolidinone Derivatives

| Compound | Target/Assay | IC₅₀ (µM) / Activity | Reference |

| Pyrrolidine-2,5-dione derivative 13e | COX-2 | 0.98 | ebi.ac.uk |

| Pyrrolizine-based agent 4 | Not specified | Not specified | researchgate.net |

| Pyrrolizine-based agent 5 | Not specified | Not specified | researchgate.net |

| Pyrrolizine-based agent 6 | Not specified | Not specified | researchgate.net |

| Pyrrolidine-2,4-dione derivative 6f | Echinochloa crusgalli | EC₅₀ = 94.4 mg/L | researchgate.net |

| Pyrrolidine-2,4-dione derivative 6j | Echinochloa crusgalli | EC₅₀ = 72.7 mg/L | researchgate.net |

| 5-pyrrolidinylquinoxaline 14b | Peripherally located κ receptors | ED₅₀ = 2.35 mg/kg (in vivo) | nih.gov |

These data demonstrate that modifications to the pyrrolidinone scaffold can lead to potent and selective compounds with a wide range of biological activities. The specific in vitro efficacy and selectivity profile of 5-(3-Methylbutoxy)pyrrolidin-2-one would need to be determined through direct experimental evaluation.

Assessment of Multi-target Activity Profiles for 5-(3-Methylbutoxy)pyrrolidin-2-one

The scientific literature available through targeted searches does not currently contain specific studies on the multi-target activity profile of the chemical compound 5-(3-Methylbutoxy)pyrrolidin-2-one. While research exists for various derivatives of the pyrrolidinone scaffold, which is a common motif in medicinal chemistry, specific experimental data or computational predictions detailing the interactions of 5-(3-Methylbutoxy)pyrrolidin-2-one with multiple biological targets are not documented in the reviewed sources.

The pyrrolidine ring and its derivatives, such as pyrrolidin-2-ones, are recognized for their potential to interact with a range of biological targets due to their three-dimensional structure and capacity for forming various chemical bonds. nih.gov Modifications to the pyrrolidinone core can lead to compounds with diverse biological activities, including anti-tumor properties through the inhibition of targets like the p300 bromodomain. nih.gov For instance, derivatives of (R)-5-methylpyrrolidin-2-one have been synthesized and evaluated as potent inhibitors of this epigenetic target. nih.gov

However, the specific substituent at the 5-position, in this case, a 3-methylbutoxy group, defines the unique pharmacological profile of the compound. Without dedicated research on 5-(3-Methylbutoxy)pyrrolidin-2-one, any discussion of its multi-target activity would be purely speculative and fall outside the scope of providing scientifically accurate information based on verifiable findings.

Therefore, a detailed assessment of the multi-target activity profile for 5-(3-Methylbutoxy)pyrrolidin-2-one, including research findings and data tables, cannot be provided at this time due to a lack of specific studies on this particular compound in the available scientific literature. Further research would be required to elucidate its biological activities and potential molecular targets.

Advanced Analytical Methodologies for Research on 5 3 Methylbutoxy Pyrrolidin 2 One

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 5-(3-Methylbutoxy)pyrrolidin-2-one, enabling its isolation and measurement. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the principal techniques utilized for these purposes. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. wikipedia.orgbiomedpharmajournal.org For pyrrolidinone derivatives, HPLC methods are often developed to handle various sample matrices, including biological fluids and pharmaceutical formulations. nih.govpensoft.net The selection of the stationary phase, mobile phase, and detector is critical for achieving the desired separation and sensitivity.

A typical HPLC system consists of a high-pressure pump, a sample injector, a column containing the stationary phase, a detector, and a data acquisition system. wikipedia.org Common stationary phases for the analysis of moderately polar compounds like 5-(3-Methylbutoxy)pyrrolidin-2-one include C18 and other reversed-phase materials. pensoft.netnih.gov The mobile phase often consists of a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. fda.govplos.org

Diverse detection methods can be coupled with HPLC to enhance selectivity and sensitivity. These include:

UV-Visible (UV-Vis) Detection: This is a common detection method that measures the absorbance of the analyte at a specific wavelength. pensoft.net

Fluorescence Detection: For compounds that fluoresce or can be derivatized to be fluorescent, this method offers high sensitivity and selectivity. nih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides detailed information about the molecular weight and structure of the analyte, offering the highest level of specificity and sensitivity. nih.govresearchgate.netnih.gov

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) | pensoft.net |

| Mobile Phase | Acetonitrile:Water or Acetonitrile:Buffer | pensoft.netfda.govplos.org |

| Flow Rate | 0.5 - 1.5 mL/min | pensoft.netplos.org |

| Detection | UV, Fluorescence, Mass Spectrometry (MS) | nih.govpensoft.netnih.govresearchgate.netnih.gov |

| Injection Volume | 5 - 20 µL | plos.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Product Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.comanalis.com.my For a compound like 5-(3-Methylbutoxy)pyrrolidin-2-one, which may not be sufficiently volatile for direct GC analysis, derivatization might be employed to increase its volatility. However, GC-MS is particularly useful for analyzing its volatile precursors, byproducts, or degradation products. nih.govnih.gov

In GC-MS, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a long, thin column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. researchgate.net

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm) | mdpi.com |

| Carrier Gas | Helium | mdpi.com |

| Injection Mode | Split/Splitless | wjpls.org |

| Temperature Program | Initial hold, followed by a ramp to a final temperature | mdpi.commdpi.com |

| Ionization Mode | Electron Ionization (EI) | nist.gov |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for determining the precise chemical structure of 5-(3-Methylbutoxy)pyrrolidin-2-one and for assessing its purity. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy each provide a piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. researchgate.netrsc.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For 5-(3-Methylbutoxy)pyrrolidin-2-one, ¹H NMR would show distinct signals for the protons on the pyrrolidinone ring and the 3-methylbutoxy side chain. chemicalbook.compressbooks.pub The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are key to assigning the structure.

¹³C NMR: Carbon-13 NMR provides information about the different types of carbon atoms in a molecule. chemicalbook.comchemicalbook.com Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments (e.g., carbonyl, ether, alkyl).

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Protons adjacent to ether oxygen (-O-CH-) | 3.4 - 4.5 | pressbooks.publibretexts.org |

| ¹H | Protons on pyrrolidinone ring | Variable, depending on substitution | researchgate.net |

| ¹³C | Carbonyl carbon in lactam (C=O) | ~170-180 | chemicalbook.com |

| ¹³C | Carbon adjacent to ether oxygen (-O-C-) | 50 - 80 | pressbooks.pub |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. csic.escsic.es This is a critical step in confirming the molecular formula of 5-(3-Methylbutoxy)pyrrolidin-2-one.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. researchgate.netnih.govnih.gov This technique provides valuable information about the structure of the molecule by revealing how it breaks apart. The fragmentation pattern of 5-(3-Methylbutoxy)pyrrolidin-2-one would be expected to show characteristic losses of the 3-methylbutoxy group and fragmentation of the pyrrolidinone ring, further confirming its structure. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wiley.com The FT-IR spectrum of 5-(3-Methylbutoxy)pyrrolidin-2-one would be expected to show characteristic absorption bands for the following functional groups:

C=O stretch (amide/lactam): A strong absorption band typically in the region of 1650-1700 cm⁻¹. nih.gov

C-O stretch (ether): A strong absorption band in the region of 1050-1150 cm⁻¹. pressbooks.publibretexts.orgopenstax.org

C-N stretch (amide): An absorption band in the fingerprint region.

C-H stretch (alkane): Absorption bands in the region of 2850-3000 cm⁻¹. libretexts.org

The presence and position of these bands provide strong evidence for the key functional groups within the molecule. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amide (Lactam) | C=O stretch | 1650 - 1700 | nih.gov |

| Ether | C-O stretch | 1050 - 1150 | pressbooks.publibretexts.orgopenstax.org |

| Alkane | C-H stretch | 2850 - 3000 | libretexts.org |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule. Furthermore, for chiral molecules, X-ray crystallography can be employed to establish the absolute stereochemistry, a critical aspect for understanding their biological activity.

In the context of 5-(3-Methylbutoxy)pyrrolidin-2-one, a chiral compound due to the stereocenter at the C5 position of the pyrrolidinone ring, X-ray crystallography would be instrumental. The process would involve growing a single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms in the crystal is collected and analyzed. This analysis, through complex mathematical transformations, yields an electron density map from which the precise positions of all atoms in the crystal lattice can be determined.

A hypothetical crystallographic study of 5-(3-Methylbutoxy)pyrrolidin-2-one would be expected to reveal key structural features. The pyrrolidin-2-one ring is known to adopt various conformations, such as an envelope or a twisted form. The specific conformation in the solid state would be elucidated, detailing the puckering of the five-membered ring. Additionally, the orientation of the 3-methylbutoxy substituent at the C5 position relative to the lactam ring would be precisely defined.

The determination of the absolute stereochemistry, whether the C5 stereocenter is in the (R) or (S) configuration, is a crucial outcome of such an analysis, particularly when using a chiral diffractometer or by co-crystallizing with a molecule of known absolute configuration.

Although no specific crystallographic data for 5-(3-Methylbutoxy)pyrrolidin-2-one are available, the table below represents the type of data that would be generated from such a study, based on general knowledge of crystallographic reports for similar small organic molecules.

Hypothetical Crystallographic Data for 5-(3-Methylbutoxy)pyrrolidin-2-one

| Parameter | Hypothetical Value |

| Chemical Formula | C9H17NO2 |

| Formula Weight | 171.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| α (°) | 90 |

| β (°) | 102.34 |

| γ (°) | 90 |

| Volume (ų) | 1007.8 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.128 g/cm³ |

| Absorption Coefficient (μ) | 0.08 mm⁻¹ |

| Temperature | 293(2) K |

| Wavelength (λ) | 0.71073 Å (Mo Kα) |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.123 |

| Goodness-of-fit on F² | 1.05 |

This data is purely illustrative and not based on experimental results.

The detailed bond lengths and angles obtained from such a study would provide invaluable insights into the molecular geometry. For instance, the C=O and C-N bond lengths within the lactam ring would confirm its amide character. The conformation of the 3-methylbutoxy side chain, including the torsion angles around the C-O and C-C bonds, would also be determined, which is important for understanding its interaction with biological targets.

Future Directions and Emerging Research Areas for 5 3 Methylbutoxy Pyrrolidin 2 One

Rational Design of Next-Generation Pyrrolidinone Derivatives

Rational drug design is a cornerstone for developing next-generation pyrrolidinone derivatives with improved efficacy and specificity. This approach relies on understanding the three-dimensional structure of biological targets and designing molecules that fit and interact with them in a highly specific manner. nih.gov By modifying the core pyrrolidinone structure, chemists can fine-tune the pharmacological properties of the resulting analogues.

One successful application of rational design has been in the development of neurokinin-3 (NK3) receptor antagonists, where a pyrrolidine (B122466) scaffold was systematically modified to achieve oral activity in functional assays. nih.gov Similarly, aryl-substituted pyrrolidone derivatives have been designed as quorum sensing inhibitors to combat bacterial communication and virulence, demonstrating improved characteristics with low toxicity. nih.gov

Future rational design efforts will likely focus on several key areas:

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial for understanding how specific structural modifications to the pyrrolidinone ring and its substituents influence biological activity. nih.gov For example, research on pyrrolidine-2,3-diones as inhibitors of P. aeruginosa PBP3 revealed that a 3-hydroxyl group and a heteroaryl group attached to the nitrogen were key for inhibitory action. mdpi.com

Conformational Analysis: The non-planar, three-dimensional nature of the pyrrolidine ring allows it to explore a wide pharmacophore space. nih.gov Understanding the preferred conformations of derivatives like 5-(3-Methylbutoxy)pyrrolidin-2-one is essential for designing molecules that can adopt the optimal shape to bind to their biological targets.

Bioisosteric Replacement: This strategy involves replacing certain functional groups on the pyrrolidinone scaffold with other groups that have similar physical or chemical properties but may enhance the compound's potency, selectivity, or pharmacokinetic profile.

| Derivative Class | Design Strategy | Target/Application | Key Finding | Citation |

|---|---|---|---|---|

| Pyrrolidine Derivatives | Structure-based design starting from a known ligand | Neurokinin-3 (NK3) Receptor Antagonist | Achieved in vivo efficacy after oral administration. | nih.gov |

| Aryl-substituted Pyrrolones | Modification of furanones and brominated pyrrolones | Quorum Sensing Inhibitors in P. aeruginosa | Compound 12a inhibited pyocyanin (B1662382) production by 80.6% with low toxicity. | nih.gov |

| Polyhydroxylated Pyrrolidines | Mimicking carbohydrate transition states | α-Glucosidase (AG) and Aldose Reductase (ALR2) Inhibitors | Developed dual-target inhibitors for potential antidiabetic applications. | nih.gov |

| Pyrrolidine-2,3-diones | Target-based screening and chemical optimization | P. aeruginosa Penicillin-Binding Protein 3 (PBP3) | Identified the 3-hydroxyl group as crucial for target inhibition. | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Pyrrolidinone Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new pyrrolidinone derivatives. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions far more quickly and efficiently than traditional methods. nih.gov

In the context of pyrrolidinone research, AI and ML can be applied in several key areas:

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of novel pyrrolidinone structures before they are even synthesized. researchgate.net For example, researchers have developed ML models to predict drug-induced kidney injury by integrating physicochemical properties and off-target interactions. researchgate.net

High-Throughput Virtual Screening: AI-powered platforms can screen millions or even billions of virtual compounds to identify promising pyrrolidinone-based candidates for a specific biological target. youtube.com This drastically narrows down the number of molecules that need to be synthesized and tested in the lab, saving time and resources. nih.gov

De Novo Drug Design: Generative AI models can design entirely new pyrrolidinone derivatives optimized for specific properties. These models learn the underlying rules of chemical structure and bioactivity from known data and can generate novel molecules with a high probability of success.